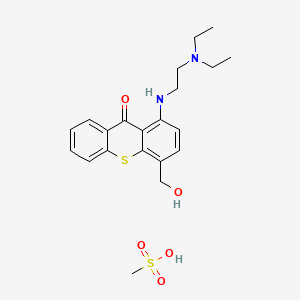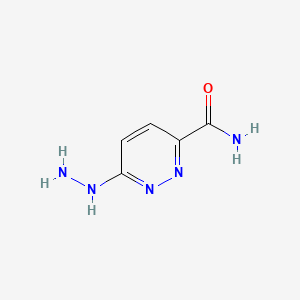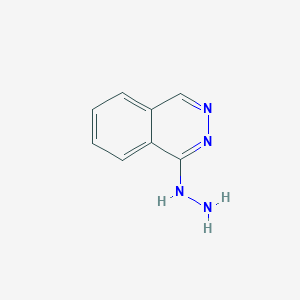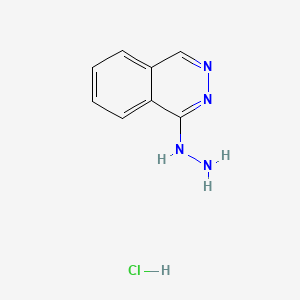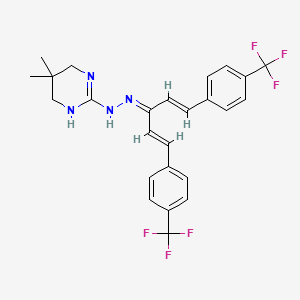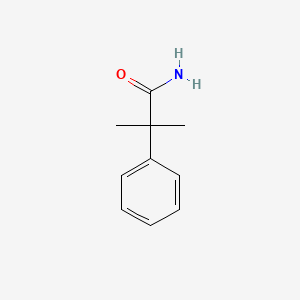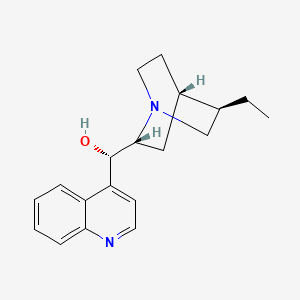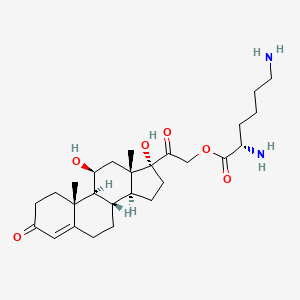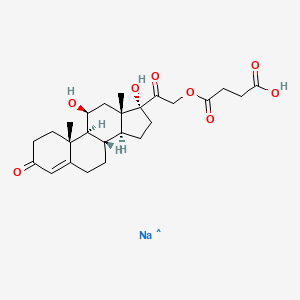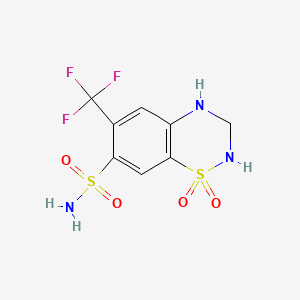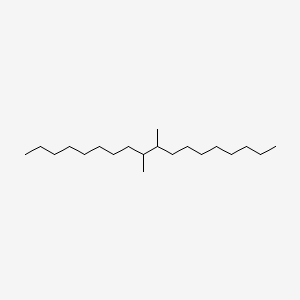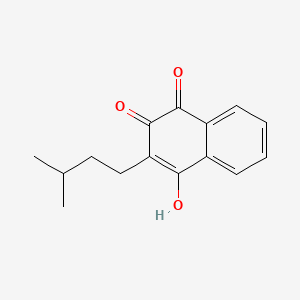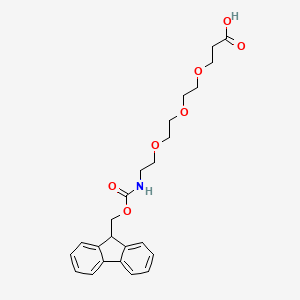
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid
Vue d'ensemble
Description
“1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid” is a chemical compound with the empirical formula C26H33NO8 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isOC(CCOCCOCCOCCOCCNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O . This provides a text representation of the compound’s structure. The InChI key is NUHRPLKTAAVHCZ-UHFFFAOYSA-N , which is a unique identifier for the compound. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 487.54 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Antibody-Drug Conjugates (ADCs) Synthesis
Fmoc-NH-PEG3-CH2CH2COOH: is utilized as a cleavable linker in the creation of antibody-drug conjugates (ADCs) . ADCs are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug. The linker’s role is crucial as it connects the drug to the antibody and releases the drug within the cancer cell .
PROTAC Synthesis
This compound also serves as a PEG-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade specific proteins within cells. They work by recruiting an E3 ubiquitin ligase to tag unwanted proteins for degradation .
Solubility Enhancement
The PEG (polyethylene glycol) component of Fmoc-NH-PEG3-CH2CH2COOH increases solubility in aqueous media, which is beneficial for biological applications where poor solubility can be a significant barrier .
Bioconjugation
The Fmoc (9-fluorenylmethoxycarbonyl) group can be deprotected under basic conditions to obtain a free amine, which can then be used for further conjugation reactions. This is useful in bioconjugation techniques where attaching drugs, fluorescent tags, or other molecules to antibodies or other proteins is required .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis as a protective group for amines .
Mode of Action
In general, Fmoc compounds act as protective groups in peptide synthesis. They prevent unwanted side reactions by temporarily blocking the reactive sites of amino acids. The Fmoc group can be selectively removed under mildly basic conditions to allow the continuation of the peptide chain .
Biochemical Pathways
In the context of peptide synthesis, the addition and removal of fmoc groups are crucial steps in the formation of peptide bonds, which are the primary structures in proteins .
Result of Action
The use of fmoc compounds in peptide synthesis is a critical step in the production of proteins, which play various roles in cellular functions .
Propriétés
IUPAC Name |
3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO7/c26-23(27)9-11-29-13-15-31-16-14-30-12-10-25-24(28)32-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIDDYZONKDHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



